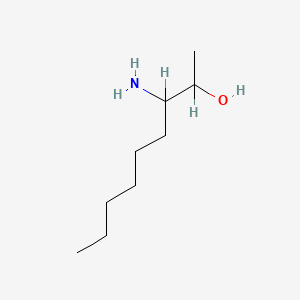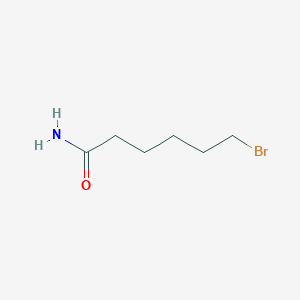
1-Bromo-4-nitrosobenzene
Overview
Description
1-Bromo-4-nitrosobenzene is an organic compound with the molecular formula C6H4BrNO. It is a derivative of benzene, where a bromine atom and a nitroso group are substituted at the para positions. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1-Bromo-4-nitrosobenzene is a chemical compound with the molecular formula C6H4BrNO
Mode of Action
It has been shown to undergo electrochemical reduction, consuming between one and two electrons per reactant molecule . This reduction leads to the formation of the nitrobenzene radical anion and bromide ions .
Biochemical Pathways
The compound’s ability to undergo electrochemical reduction suggests that it may influence redox reactions and associated biochemical pathways .
Pharmacokinetics
Its molecular weight of186.006 Da suggests that it may have the potential to cross biological membranes, which could influence its absorption and distribution.
Result of Action
The formation of the nitrobenzene radical anion and bromide ions during its reduction suggests that it may induce oxidative stress and associated cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity has been shown to change in a photocatalytic system , suggesting that light exposure may influence its action. Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
1-Bromo-4-nitrosobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with zinc microelectrodes in ionic liquids, undergoing electrochemical reduction . This interaction suggests that this compound can participate in redox reactions, potentially influencing the activity of redox-sensitive enzymes and proteins. Additionally, its structure allows it to engage in nucleophilic aromatic substitution reactions, which can further modulate biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular redox systems can lead to alterations in the redox state of cells, impacting signaling pathways that are sensitive to oxidative stress. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in the cellular redox environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its electrochemical reduction at zinc microelectrodes suggests that it can participate in electron transfer reactions, potentially inhibiting or activating enzymes involved in redox processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular redox states and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including oxidative stress, cellular damage, and alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic transformations can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within organelles such as mitochondria or the endoplasmic reticulum can influence its interactions with enzymes and proteins involved in key biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-nitrosobenzene can be synthesized through the nitration of 1-bromo-4-nitrobenzene followed by reduction. The nitration process involves treating 1-bromo-4-nitrobenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron filings and hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-nitrosobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-bromo-4-aminobenzene using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 4-nitrosophenol.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, water.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed:
Reduction: 1-Bromo-4-aminobenzene.
Substitution: 4-Nitrosophenol.
Oxidation: 1-Bromo-4-nitrobenzene.
Scientific Research Applications
1-Bromo-4-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but with a nitro group instead of a nitroso group.
4-Nitrosophenol: Similar in structure but with a hydroxyl group instead of a bromine atom.
1-Bromo-4-aminobenzene: Similar in structure but with an amino group instead of a nitroso group.
Uniqueness: 1-Bromo-4-nitrosobenzene is unique due to the presence of both a bromine atom and a nitroso group at the para positions. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-bromo-4-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBOFPCXLHRSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189781 | |
| Record name | 1-Bromo-4-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3623-23-2 | |
| Record name | 1-Bromo-4-nitrosobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-NITROSOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-bromo-4-nitrosobenzene contribute to the formation of isoxazolidines in this specific research?
A: The research paper describes a novel method for synthesizing 5-substituted isoxazolidines. Instead of using a pre-formed nitrone, this method utilizes this compound and styrene derivatives to generate the nitrone in situ. [] The this compound reacts with the styrene in a [3+2] cycloaddition reaction, ultimately leading to the formation of the isoxazolidine ring. This in situ generation of the nitrone offers advantages in terms of reaction efficiency and avoids the need to isolate potentially unstable nitrone intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

